(2R)-2-amino-N,3-diphenylpropanamide hydrochloride
Overview
Description
(2R)-2-amino-N,3-diphenylpropanamide hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and two phenyl groups attached to a propanamide backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N,3-diphenylpropanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.
Amidation: The intermediate undergoes amidation to form the desired propanamide structure.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N,3-diphenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
(2R)-2-amino-N,3-diphenylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N,3-diphenylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N,3-diphenylpropanamide hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
N-phenylpropanamide derivatives: Compounds with similar structural features but varying functional groups.
Uniqueness
(2R)-2-amino-N,3-diphenylpropanamide hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2R)-2-amino-N,3-diphenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1-10,14H,11,16H2,(H,17,18);1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVUUNWHDQPQKF-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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